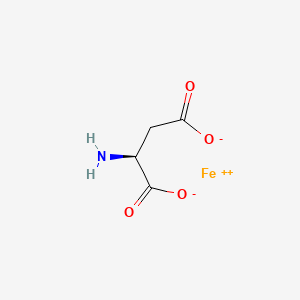

Ferrous aspartate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The use of ferrous acetate over ferrous sulfate is currently undergoing an investigation by a clinical trial. It is also used for dying of fabric or leather and as a wood preservative.

Scientific Research Applications

1. Nanotechnology and Material Science

Ferrous aspartate and similar iron-based compounds are actively used in nanotechnology and material science. For example, Kalantari et al. (2013) explored the synthesis of iron oxide nanoparticles on talc layers using an environmentally friendly process. These nanoparticles, synthesized using ferric chloride, ferrous chloride, and sodium hydroxide, may have potential applications in the chemical and biological industries (Kalantari et al., 2013). Additionally, Wang et al. (2011) demonstrated the preparation of magnetic and luminescent Fe3O4/CdTe nanocomposites using aspartic acid as a linker, indicating potential applications in various fields due to their unique properties (Wang et al., 2011).

2. Environmental Applications

Ferrous iron, including ferrous aspartate, shows promise in environmental applications. In a study by Wang et al. (2017), the simultaneous application of ferrous iron and nitrate significantly reduced arsenic bioavailability and inhibited its accumulation in rice plants, suggesting its potential in environmental remediation (Wang et al., 2017).

3. Biomedical Research

In biomedical research, ferrous aspartate and related compounds have been investigated for their potential in cancer therapy and other medical applications. Yue et al. (2018) developed a novel ferroptosis agent using FePt nanoparticles, demonstrating its effectiveness in cancer cell death and potential in early diagnosis and treatment of cancer (Yue et al., 2018). Similarly, Chen et al. (2019) designed ultrasmall polydopamine nanoparticles chelated with iron ions to induce ferroptosis for cancer therapy, highlighting the versatile applications of iron-based nanoparticles in medical research (Chen et al., 2019).

4. Ferrofluids and Magnetic Applications

Iron-based compounds, including ferrous aspartate, are critical in the development of ferrofluids, which have numerous applications. Torres-Díaz and Rinaldi (2014) summarized recent advances in ferrofluid applications, including in optics, sensors, actuators, and other fields, highlighting the broad scope of these materials (Torres-Díaz & Rinaldi, 2014). Roger et al. (1999) discussed the biological applications of ferrofluids, such as magnetic cell sorting and magnetocytolysis, further illustrating the diversity of applications of these materials (Roger et al., 1999).

properties

CAS RN |

75802-64-1 |

|---|---|

Product Name |

Ferrous aspartate |

Molecular Formula |

C4H5FeNO4 |

Molecular Weight |

186.93 g/mol |

IUPAC Name |

(2S)-2-aminobutanedioate;iron(2+) |

InChI |

InChI=1S/C4H7NO4.Fe/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |

InChI Key |

KKPUODLFBBWJPH-DKWTVANSSA-L |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Fe+2] |

SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Fe+2] |

Other CAS RN |

75802-64-1 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253367.png)

![(1R,2S,4S,5R,10R,11S)-5-hydroxy-16-[(1S)-1-[(1S,2R,6S)-2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl]ethyl]-10-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-7,14(19),15,17-tetraen-9-one](/img/structure/B1253373.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2S,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1253383.png)

![2H-Naphtho[1,2-b]pyran](/img/structure/B1253388.png)